Folate Receptor Transport Selectivity – Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine vs. Pemetrexed
The thieno[2,3-d]pyrimidine scaffold confers exclusive cellular uptake via folate receptors (FRα and FRβ) without transport by the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT). In a head-to-head transport study using Chinese hamster ovary (CHO) cells engineered to express individual transporters, 6-substituted thieno[2,3-d]pyrimidine compounds 3-6 inhibited growth of FR-expressing CHO cells with IC50 values of 4.7–334 nM but were completely inactive toward CHO cells expressing only RFC or PCFT. In contrast, the clinical antifolate pemetrexed is a known substrate for RFC (IC50 30 nM in situ GARFTase assay) and PCFT, and pyrrolo[2,3-d]pyrimidine thienoyl regioisomers are efficiently transported by PCFT [1]. This differential transport specificity directly enables tumor-selective targeting and avoids dose-limiting toxicities to normal RFC-expressing tissues [2].
| Evidence Dimension | Transporter-dependent growth inhibition in CHO cells expressing FRα vs. RFC vs. PCFT |
|---|---|
| Target Compound Data | Thieno[2,3-d]pyrimidine compounds 3–6: IC50 4.7–334 nM in FR-expressing CHO cells; inactive on RFC-only or PCFT-only CHO cells [1] |
| Comparator Or Baseline | Pemetrexed: active on RFC-expressing cells, in situ GARFTase IC50 30 nM. Pyrrolo[2,3-d]pyrimidine thienoyl analogs: efficiently transported by PCFT [1] |
| Quantified Difference | Thieno[2,3-d]pyrimidines show complete transport selectivity (FR-dependent; no RFC/PCFT transport) vs. pemetrexed (RFC-dependent) and pyrrolo[2,3-d]pyrimidines (PCFT-competent) |
| Conditions | CHO cell lines stably transfected with FRα, FRβ, RFC, or PCFT; KB and IGROV1 human tumor cell lines; in situ GARFTase assay |
Why This Matters
FR-selective transport eliminates RFC-mediated uptake into normal tissues, a toxicity liability of pemetrexed and methotrexate, making this scaffold uniquely suited for tumor-targeted antifolate programs.
- [1] Deng, Y.; Wang, Y.; Cherian, C.; Hou, Z.; Buck, S.A.; Matherly, L.H.; Gangjee, A. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. J. Med. Chem. 2009, 52, 2940–2951. DOI: 10.1021/jm8011323. IC50 data from Table 2 and transporter selectivity results. View Source
- [2] Gangjee, A.; Matherly, L.H.; et al. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Pharmacol. Transl. Sci. 2023, 6, 713–730. DOI: 10.1021/acsptsci.3c00020. View Source
